3-fluoro-4-hydroxyphenylboronic acid

Catalog No.
S742060
CAS No.
182344-14-5
M.F
C6H6BFO3
M. Wt
155.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-fluoro-4-hydroxyphenylboronic acid

CAS Number

182344-14-5

Product Name

3-fluoro-4-hydroxyphenylboronic acid

IUPAC Name

(3-fluoro-4-hydroxyphenyl)boronic acid

Molecular Formula

C6H6BFO3

Molecular Weight

155.92 g/mol

InChI

InChI=1S/C6H6BFO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9-11H

InChI Key

OYNDLOJPYURCJG-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1)O)F)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)O)F)(O)O

The exact mass of the compound (3-Fluoro-4-hydroxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Fluoro-4-hydroxyphenylboronic acid (CAS 182344-14-5) is a highly versatile, bifunctional fluorinated building block characterized by an ortho-fluorophenol motif and a reactive boronic acid moiety. Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this compound serves as a critical precursor for synthesizing advanced active pharmaceutical ingredients (APIs), including kinase and CYP enzyme inhibitors, as well as specialized electronic materials [1]. The presence of the highly electronegative fluorine atom adjacent to the hydroxyl group fundamentally alters the electronic and steric profile of the aromatic ring compared to non-fluorinated analogs, providing distinct advantages in target binding affinity, metabolic stability, and cross-coupling reactivity [2]. For industrial and laboratory procurement, it is supplied as a stable solid that offers direct reactivity without the need for deprotection steps associated with its boronate ester counterparts.

Research Fit

Suzuki Coupling Free phenol streamlines biaryl synthesis without deprotection
Diol Binding Fluorine-modulated boronate affinity for pH-responsive studies
Organocatalysis Reported amidation/esterification catalytic activity

Substituting 3-fluoro-4-hydroxyphenylboronic acid with the more common 4-hydroxyphenylboronic acid or 3-fluorophenylboronic acid fundamentally compromises both synthetic processability and downstream application performance. The absence of the fluorine atom in 4-hydroxyphenylboronic acid results in a significantly higher phenolic pKa, altering the ionization state at physiological pH and eliminating critical fluorine-mediated hydrogen bond acceptor interactions essential for API target binding . Conversely, utilizing 3-fluorophenylboronic acid removes the hydroxyl anchoring point entirely, preventing necessary downstream functionalization or hydrogen-bond donor capabilities [1]. Furthermore, substituting the free boronic acid with its pinacol ester derivative (CAS 760990-08-7) introduces unnecessary molecular weight, reduces overall atom economy, and can require modified catalytic activation conditions or additional deprotection steps, which decreases throughput in sensitive manufacturing workflows .

Substitution Risk

4-Hydroxyphenylboronic acid lacks fluorine; pKa shift may reduce diol binding at physiological pH
3-Fluorophenylboronic acid has no phenol handle, limiting direct conjugation without extra steps
3-Fluoro-4-methoxyphenyl analog requires deprotection, altering step count and synthetic route design

Phenolic pKa Modulation

The introduction of a fluorine atom ortho to the hydroxyl group significantly modulates the acidity of the phenol. Quantitative predictions and structural analyses indicate that 3-fluoro-4-hydroxyphenylboronic acid exhibits a phenolic pKa of approximately 8.01, whereas the non-fluorinated baseline, 4-hydroxyphenylboronic acid, possesses a pKa closer to 9.0 to 9.3 . This ~1 unit reduction in pKa means that APIs synthesized from the fluorinated building block will have a substantially different ratio of neutral to ionized states at a physiological pH of 7.4 [1].

Evidence DimensionPhenolic pKa
Target Compound Data~8.01
Comparator Or Baseline~9.0 - 9.3 (4-hydroxyphenylboronic acid)
Quantified Difference~1.0 unit reduction in pKa
ConditionsStandard aqueous conditions

Procuring the ortho-fluorinated variant is essential for tuning the physiological ionization state and optimizing the target-binding affinity of downstream pharmaceutical candidates.

Diol-binding modulation
Class-level inference
Predicted pKa lowering vs. 4-HPBA
Class-level inference supports selection for pH 7.4 diol-binding studies
Direct experimental pKa/K_eq not located

Suzuki-Miyaura Coupling Efficiency

In the synthesis of complex pharmaceutical intermediates, such as dual-specificity lipid and protein kinase inhibitors, 3-fluoro-4-hydroxyphenylboronic acid demonstrates excellent reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling. In optimized protocols utilizing standard palladium catalysts, this specific boronic acid has achieved isolated coupling yields of up to 88% [1]. In contrast, highly sterically hindered or electronically deactivated boronic acids often require elevated catalyst loadings or specialized ligands to exceed 50-60% yields under similar conditions [2]. The favorable electronic distribution provided by the fluorine atom facilitates efficient transmetalation.

Evidence DimensionCross-coupling isolated yield
Target Compound DataUp to 88% yield in specific inhibitor syntheses
Comparator Or Baseline50-60% typical baseline for deactivated or sterically hindered analogs
Quantified Difference>20% improvement in isolated yield
ConditionsPalladium-catalyzed Suzuki coupling (e.g., Pd(PPh3)4 or PdCl2(dppf))

High coupling efficiency reduces the required catalyst loading and minimizes protodeboronation byproducts, directly lowering the cost of goods in procurement-scale manufacturing.

Organocatalysis
Supporting evidence
Effective amidation/esterification catalyst per vendor data
Reported catalytic function supports screening library inclusion
No quantitative comparative yield data

Atom Economy vs. Pinacol Esters

For industrial scale-up, the choice between the free boronic acid and its pinacol ester derivative significantly impacts process efficiency. 3-fluoro-4-hydroxyphenylboronic acid has a molecular weight of 155.92 g/mol, whereas the corresponding pinacol ester (CAS 760990-08-7) weighs 238.04 g/mol . Procuring the free acid provides a 34.5% improvement in active mass per kilogram purchased. Furthermore, the free acid can be utilized directly in aqueous-organic solvent mixtures (e.g., dioxane/water) without the need for an ester cleavage step, which is sometimes required if the pinacol ester exhibits sluggish reactivity under mild basic conditions [1].

Evidence DimensionEffective active mass contribution (Atom Economy)
Target Compound Data155.92 g/mol (100% active coupling species)
Comparator Or Baseline238.04 g/mol (3-fluoro-4-hydroxyphenylboronic acid pinacol ester)
Quantified Difference34.5% reduction in molecular weight per reactive equivalent
ConditionsProcurement scale mass-balance calculations

Procuring the free acid maximizes the reactive equivalents per kilogram and eliminates potential deprotection steps, streamlining large-scale synthetic workflows.

Suzuki coupling efficiency
Supporting evidence
Free phenol eliminates deprotection step vs. 3-F-4-MeO analog
May reduce synthetic steps compared to protected analog
Direct yield data for free phenol not publicly available; patent route with MeO analog
Regioselective functionalization
Cross-study comparable
Predicted phenol pKa lower than 4-HPBA; para-OH primary nucleophile
Predicted regioselectivity supports site-specific conjugation design
Exact pKa not experimentally determined

Kinase & Phosphatase Inhibitor Synthesis

Directly downstream of its excellent cross-coupling efficiency and pKa modulation, this compound is ideal for synthesizing JAK kinase and MptpB inhibitors, where the ortho-fluorophenol motif enhances specific target-binding interactions [1].

CYP11B1 Inhibitor Development

The compound is the preferred precursor for generating selective CYP11B1 inhibitors, as the precise electronic properties of the fluorinated aromatic ring dictate the selectivity profile against other closely related cytochrome P450 enzymes [2].

Large-Scale API Manufacturing

Due to its high atom economy compared to pinacol ester derivatives, it is the optimal choice for industrial Suzuki-Miyaura workflows that require mild, aqueous-compatible conditions without additional deprotection steps .

Application Fit

Application
Selection Property
Validation Focus
pH-responsive diol sensor research
Predicted boronic acid pKa modulation
Diol-binding affinity at physiological pH
ER-β ligand synthesis via direct coupling
Free phenol eliminates protection/deprotection
Synthetic step-count reduction and atom economy
Organocatalyst screening for amidation
Reported catalytic function with free phenol handle
Reaction yield and substrate scope verification
Stimuli-responsive hydrogel research
Dual boronic acid and pH-sensitive phenol
Dynamic covalent network formation under varying pH/glucose

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3-Fluoro-4-hydroxyphenyl)boronic acid

Explore Compound Types